![molecular formula C13H16N6OS B2476338 N-[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097912-53-1](/img/structure/B2476338.png)
N-[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-thiadiazoles involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazoles are diverse. They can be synthesized via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . The antibacterial activity of some synthesized compounds was found to be greater than that of the positive control .Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
Research has demonstrated the synthesis of pyridazine derivatives and related compounds with significant antimicrobial and anti-inflammatory properties. For instance, the study by El-Mariah, Hosny, and Deeb (2006) on pyridazine derivatives showed promising antimicrobial activity against several microorganisms, underscoring their potential as therapeutic agents in combating infections. Another study by Bhati and Kumar (2008) explored substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles, highlighting their promising anti-inflammatory activities (El-Mariah, Hosny, & Deeb, 2006; Bhati & Kumar, 2008).
Antioxidant Properties
The exploration of novel thiazole derivatives for their in vitro antioxidant properties has also been a significant area of research. Jaishree et al. (2012) synthesized a series of new thiazole derivatives, revealing some compounds with potent antioxidant activity, which is crucial for mitigating oxidative stress-related diseases (Jaishree, Ramdas, Sachin, & Ramesh, 2012).
Anticancer Activity
The anticancer potential of related compounds has been rigorously investigated. Ansari and Lal (2009) developed novel benzimidazole derivatives, including azetidin-2-ones, and evaluated their antimicrobial activity. While the primary focus was on microbial inhibition, such structural frameworks often provide a basis for further exploration in cancer research due to their ability to interact with biological targets (Ansari & Lal, 2009).
Insecticidal and Herbicidal Activities
The design and synthesis of new classes of insecticides, such as N-(5-aryl-1,3,4-thiadiazol-2-yl)amides, have shown activity against sap-feeding insect pests. This research opens avenues for developing eco-friendly pesticides that could help address the growing need for sustainable agricultural practices. Similarly, the synthesis of compounds containing pyrimidine and 1,3,4-thiadiazole rings has demonstrated selective herbicidal activity, highlighting their potential in weed management (Eckelbarger et al., 2017; Liu & Shi, 2014).
Antifungal Effects
The development of novel pyrimidin and thiadiazole derivatives for antifungal applications has been a significant area of interest. Jafar et al. (2017) synthesized dimethylpyrimidin-derivatives that exhibited strong antifungal effects against Aspergillus species, demonstrating the potential of these compounds in treating fungal infections (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Future Directions
The future directions for “N-[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine” and related compounds could involve further exploration of their biological activities. For instance, some 1,3,4-thiadiazoles have shown promising antimicrobial and anticancer properties, indicating potential for future pharmaceutical applications.
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole scaffold have been reported to exhibit a broad spectrum of pharmacological properties . These compounds are known to interact with various biological targets, including enzymes, receptors, and DNA .
Mode of Action
Compounds with a 1,3,4-thiadiazole scaffold are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or binding to receptors . The presence of the 1,3,4-thiadiazole moiety is believed to contribute to the strong aromaticity of the ring, providing great in vivo stability .
Biochemical Pathways
Similar compounds with a 1,3,4-thiadiazole scaffold have been reported to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
Compounds with a 1,3,4-thiadiazole scaffold are known for their low toxicity and good bioavailability .
Result of Action
Similar compounds with a 1,3,4-thiadiazole scaffold have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
Action Environment
The stability and efficacy of similar compounds with a 1,3,4-thiadiazole scaffold are known to be influenced by various factors, including ph, temperature, and the presence of other substances .
properties
IUPAC Name |
(4-propylthiadiazol-5-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6OS/c1-2-4-10-12(21-18-16-10)13(20)19-7-9(8-19)15-11-5-3-6-14-17-11/h3,5-6,9H,2,4,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUMNVIZMJXFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CC(C2)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

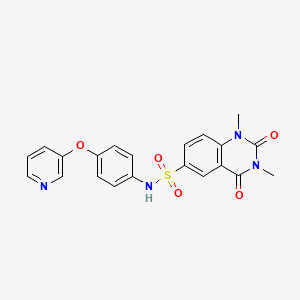
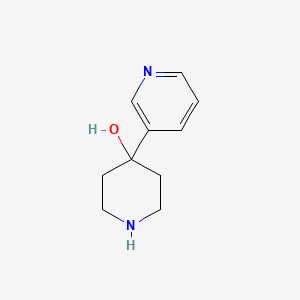
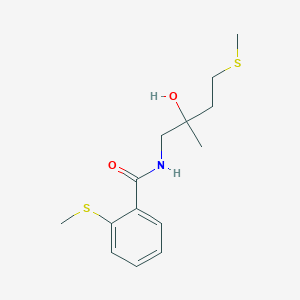
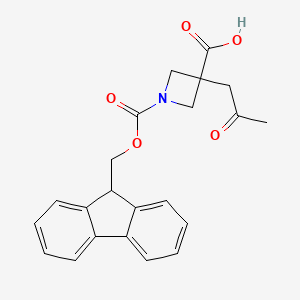
![6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
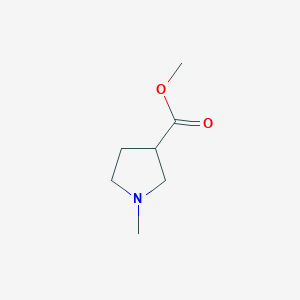

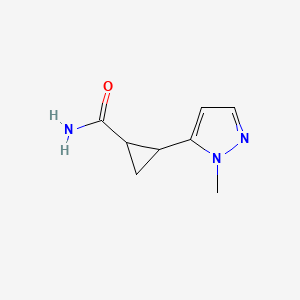
![4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate](/img/structure/B2476271.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2476273.png)
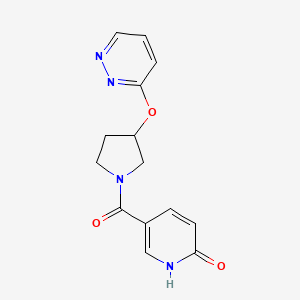


![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2476278.png)